Molecular‑Weight and H‑Bond Acceptor Count Differentiation vs. the De‑Oxo Piperidine Analog (CAS 117049‑94‑2)
Relative to the de‑oxo analog 2‑(Boc‑amino)‑3‑(piperidin‑3‑yl)propionic acid (CAS 117049‑94‑2), the target compound introduces a single oxygen atom that increases the molecular weight by 14 Da and adds an additional hydrogen‑bond acceptor. This difference is quantifiable and influences chromatographic retention, solubility, and recognition by proteases and E3 ligases in PROTAC design [REFS‑1].
| Evidence Dimension | Molecular weight and H‑bond acceptor count |
|---|---|
| Target Compound Data | MW = 286.3 g/mol; 5 H‑bond acceptors (2 carbonyl oxygens, 2 ester oxygens, 1 amide oxygen) |
| Comparator Or Baseline | 2‑(Boc‑amino)‑3‑(piperidin‑3‑yl)propionic acid (CAS 117049‑94‑2): MW = 272.34 g/mol; 4 H‑bond acceptors (Vendor: CymitQuimica, AKSci, purity ≥95%) [REFS‑2] |
| Quantified Difference | ΔMW = +13.96 Da (+5.1%); ΔHBA = +1 |
| Conditions | Physicochemical comparison based on molecular formula and vendor‑certified purity specifications (target: ≥95% by CymitQuimica; comparator: ≥95% by multiple vendors) [REFS‑1][REFS‑2] |
Why This Matters
The additional H‑bond acceptor and higher molecular weight of the 2‑oxo compound alter its retention in reversed‑phase HPLC and size‑exclusion chromatography, directly affecting purification protocols and peptide synthesis workflows.
